molecular formula C57H95N9O11 B12779818 Aprutumab ixadotin CAS No. 1708947-48-1

Aprutumab ixadotin

Cat. No.: B12779818
CAS No.: 1708947-48-1
M. Wt: 1082.4 g/mol
InChI Key: RCSZIBSPHRZNRQ-BTZXMIIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ixadotin involves the conjugation of an anti-FGFR2 antibody with an auristatin-based payload. The process typically includes the following steps:

Industrial Production Methods

Industrial production of ixadotin follows Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product. The process involves large-scale cell culture for antibody production, followed by purification and conjugation steps. The final product is then subjected to rigorous quality control tests to ensure its efficacy and safety .

Chemical Reactions Analysis

Types of Reactions

Ixadotin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is the stable antibody-drug conjugate, ixadotin, which retains the specificity of the antibody and the cytotoxicity of the payload .

Scientific Research Applications

Ixadotin has several scientific research applications, particularly in the fields of:

Mechanism of Action

Ixadotin exerts its effects by binding to FGFR2 on the surface of cancer cells. Upon binding, the conjugate is internalized through endocytosis. Inside the cell, the auristatin payload is released, leading to the disruption of microtubule dynamics and subsequent cell death. This targeted approach minimizes damage to healthy cells and enhances the therapeutic efficacy .

Comparison with Similar Compounds

Similar Compounds

    Trastuzumab emtansine: Another ADC targeting HER2-positive breast cancer.

    Brentuximab vedotin: Targets CD30 in Hodgkin lymphoma and systemic anaplastic large cell lymphoma.

Uniqueness of Ixadotin

Ixadotin is unique due to its specific targeting of FGFR2, which is overexpressed in several aggressive cancers. This specificity allows for a more targeted approach, potentially reducing side effects and improving patient outcomes compared to other ADCs .

Properties

CAS No.

1708947-48-1

Molecular Formula

C57H95N9O11

Molecular Weight

1082.4 g/mol

IUPAC Name

(2S)-2-amino-6-[6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-3-(1H-indol-3-yl)-1-(oxazinan-2-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]hexanoylamino]hexanoic acid

InChI

InChI=1S/C57H95N9O11/c1-12-38(6)51(64(9)56(72)49(36(2)3)62-54(70)50(37(4)5)63(8)29-19-13-14-27-47(67)59-28-18-17-24-42(58)57(73)74)46(75-10)34-48(68)65-30-22-26-45(65)52(76-11)39(7)53(69)61-44(55(71)66-31-20-21-32-77-66)33-40-35-60-43-25-16-15-23-41(40)43/h15-16,23,25,35-39,42,44-46,49-52,60H,12-14,17-22,24,26-34,58H2,1-11H3,(H,59,67)(H,61,69)(H,62,70)(H,73,74)/t38-,39+,42-,44-,45-,46+,49-,50-,51-,52+/m0/s1

InChI Key

RCSZIBSPHRZNRQ-BTZXMIIFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)CCCCCC(=O)NCCCC[C@@H](C(=O)O)N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCCCCC(=O)NCCCCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.